2'-Deoxycoformycin

Descripción

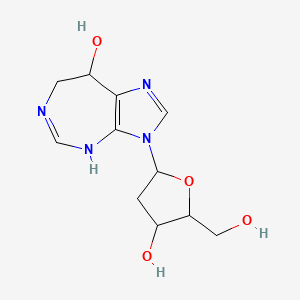

Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVKHBSQESCIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860661 |

Source

|

| Record name | 3-(2-Deoxypentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water, aqueous solubility > 100 mg/ml, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL) |

Source

|

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632 | |

| Record name | PENTOSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632 | |

| Record name | PENTOSTATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

White crystals from methanol/water, White to off-white solid | |

CAS No. |

53910-25-1 |

Source

|

| Record name | (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C. |

Source

|

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1131 | |

| Record name | PENTOSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxycoformycin in Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), a critical enzyme in purine (B94841) metabolism.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the lymphocytotoxic effects of this compound. It details the biochemical cascade initiated by ADA inhibition, the subsequent impact on DNA synthesis and repair, and the induction of apoptosis in lymphocytes. This document also summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing the drug's activity, and includes visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Adenosine Deaminase

This compound is a structural analog of the transition state of adenosine during its deamination by adenosine deaminase (ADA).[4] This mimicry allows it to bind with extremely high affinity to the active site of ADA, effectively inhibiting its enzymatic activity.[5] ADA is a crucial enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1] Lymphocytes, particularly T-cells and B-cells, exhibit high ADA activity, making them especially susceptible to the effects of its inhibition.[6]

The inhibition of ADA by this compound leads to a cascade of intracellular events culminating in lymphocyte death.[1] The primary consequences of ADA blockade are the accumulation of its substrates, deoxyadenosine and adenosine.

Biochemical Consequences of ADA Inhibition

The accumulation of deoxyadenosine is the central event triggering the cytotoxic effects of this compound in lymphocytes.

Accumulation of Deoxyadenosine Triphosphate (dATP)

Accumulated deoxyadenosine is readily phosphorylated by deoxycytidine kinase (dCK) and other kinases to its triphosphate form, deoxyadenosine triphosphate (dATP). Lymphocytes possess high dCK activity and relatively low deoxynucleotidase activity, leading to the preferential accumulation of dATP in these cells.

Inhibition of Ribonucleotide Reductase and DNA Synthesis

High intracellular concentrations of dATP act as a potent negative feedback inhibitor of ribonucleotide reductase.[1][7] This enzyme is essential for the reduction of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[1] Inhibition of ribonucleotide reductase leads to a depletion of the other deoxyribonucleoside triphosphates (dNTPs), ultimately halting DNA replication and repair processes.[1][8] This disruption of DNA synthesis is a key factor in the cytostatic and cytotoxic effects of this compound.[8]

Induction of Apoptosis

The accumulation of dATP and the subsequent disruption of DNA metabolism trigger programmed cell death, or apoptosis, in lymphocytes.[1][9] This process is initiated through multiple pathways:

-

DNA Strand Breaks: The imbalance in the dNTP pool and the inhibition of DNA repair mechanisms lead to the accumulation of DNA strand breaks.[1][9]

-

p53 Activation: The presence of DNA damage activates the tumor suppressor protein p53, a key regulator of apoptosis.[1][9]

-

Mitochondrial Pathway: Activated p53 can trigger the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade.[1][9]

Inhibition of S-adenosylhomocysteine (SAH) Hydrolase

The accumulation of adenosine, the other substrate of ADA, leads to the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[10] This enzyme is responsible for the breakdown of SAH, a byproduct of methylation reactions. The buildup of SAH, a potent inhibitor of transmethylation reactions, can disrupt essential cellular processes that rely on methylation, such as gene expression and signal transduction.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Enzyme | Value | Reference |

| Ki | Adenosine Deaminase (ADA) | 23 pM | [6] |

| Ki | AMP Deaminase (AMPDA) | 233 µM | [6] |

Table 2: In Vivo Efficacy and Dosage

| Indication | Dosage | Complete Response (CR) Rate | Reference |

| Hairy Cell Leukemia | 4 mg/m² every 2 weeks | 74.3% | [12] |

| Hairy Cell Leukemia | 4 mg/m² weekly x 3, repeated every 8 weeks | 89% (25/28 patients) | [13] |

| Hairy Cell Leukemia | Low doses (not specified) | 91% (10/11 patients) | [5] |

| Acute Lymphocytic Leukemia | 0.25 mg/kg/day x 5 | 43% (3/7 patients, partial response) | [14] |

Table 3: Biochemical Effects in Patients

| Parameter | Cell Type | Change after Treatment | Reference |

| ADA Activity | Lymphocytes | >95% inhibition | [10] |

| dATP Levels | Lymphocytes | Significant increase | [15] |

| Plasma dCF Levels | Plasma | 2 to 6 µM (after 3rd dose of 0.25-1.0 mg/kg) | [15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of ADA by monitoring the conversion of adenosine to inosine.

-

Principle: Inosine, the product of the ADA-catalyzed reaction, is converted to uric acid by a series of coupled enzymatic reactions. The formation of uric acid is measured by the increase in absorbance at 293 nm.[16]

-

Procedure Outline:

-

Prepare cell or tissue lysates in a suitable buffer.[16]

-

Prepare a reaction mixture containing ADA assay buffer, ADA convertor, and ADA developer.[16]

-

Add the sample to a 96-well UV-transparent plate.

-

Initiate the reaction by adding the ADA substrate (adenosine).

-

Measure the absorbance at 293 nm in kinetic mode at 37°C for at least 30 minutes.[7]

-

Calculate ADA activity based on a standard curve generated with known concentrations of inosine.[16]

-

Quantification of dATP Levels by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the levels of dATP in lymphocyte extracts.

-

Principle: Cellular extracts are prepared and subjected to reverse-phase or ion-exchange HPLC. The different nucleotides are separated based on their physicochemical properties and detected by UV absorbance. The concentration of dATP is determined by comparing its peak area to that of a known standard.

-

Procedure Outline:

-

Harvest and lyse lymphocytes.

-

Extract nucleotides using a method such as perchloric acid precipitation.

-

Neutralize and filter the extract.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Elute the nucleotides using a gradient of a suitable buffer system.

-

Detect the nucleotides by UV absorbance at approximately 254 nm.

-

Quantify dATP by comparing the peak area to a standard curve.

-

Apoptosis Assay by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 peak, which represents cells with fragmented DNA.

-

Principle: Apoptotic cells undergo DNA fragmentation. When stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI), these cells will have a lower DNA content than cells in the G1 phase of the cell cycle and will appear as a "sub-G1" peak in a flow cytometry histogram.

-

Procedure Outline:

-

Harvest and wash cells.

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.[17]

-

Wash the fixed cells to remove the ethanol.[17]

-

Treat the cells with RNase to prevent staining of RNA.

-

Stain the cells with a solution containing propidium iodide.[17]

-

Analyze the stained cells by flow cytometry, acquiring data on a linear scale.[17]

-

Gate on the cell population and quantify the percentage of cells in the sub-G1 region of the DNA content histogram.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This technique determines the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: The amount of DNA in a cell is directly proportional to its fluorescence intensity when stained with a DNA-intercalating dye like propidium iodide. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount.

-

Procedure Outline: The procedure is identical to the apoptosis assay described above. The analysis, however, focuses on quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[17]

DNA Strand Break Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[18]

-

Procedure Outline:

-

Embed cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid.[19]

-

Treat the slides with an alkaline buffer to unwind the DNA.[19]

-

Perform electrophoresis under alkaline conditions.[19]

-

Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA in the head and tail using image analysis software.

-

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This classic assay measures the proliferation of lymphocytes by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

-

Principle: Proliferating cells actively synthesize DNA. When [³H]-thymidine is added to the cell culture, it is incorporated into the newly synthesized DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.[20]

-

Procedure Outline:

-

Culture lymphocytes in the presence of a mitogen or antigen to stimulate proliferation.

-

Add [³H]-thymidine to the culture and incubate for a defined period (e.g., 18-24 hours).

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the cells to remove unincorporated [³H]-thymidine.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

Conclusion

This compound exerts its potent lymphocytotoxic effects through the specific and potent inhibition of adenosine deaminase. This leads to the accumulation of deoxyadenosine and its subsequent phosphorylation to dATP, which disrupts DNA synthesis and triggers apoptosis. The selectivity of this compound for lymphocytes is attributed to their high intrinsic ADA and deoxycytidine kinase activities. A thorough understanding of this mechanism of action is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical use of this important antineoplastic agent. This guide provides the foundational knowledge, quantitative data, and experimental methodologies to support further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. ashpublications.org [ashpublications.org]

- 5. The treatment of hairy cell leukemia with this compound: results in India and in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.cn [abcam.cn]

- 8. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunosuppressive effects of pentostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long term results with 2'deoxycoformycin in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of this compound in hairy-cell leukemia: a study of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The clinical pharmacology of the adenosine deaminase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Levels of this compound, adenosine, and deoxyadenosine in patients with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 2'-Deoxycoformycin (Pentostatin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxycoformycin, commercially known as Pentostatin, is a potent inhibitor of adenosine (B11128) deaminase (ADA), an essential enzyme in the purine (B94841) salvage pathway.[1] Originally isolated from the fermentation broth of the bacterium Streptomyces antibioticus, its discovery and subsequent development represent a significant advancement in the treatment of certain lymphoid malignancies, most notably hairy cell leukemia.[2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the scientific journey of this important therapeutic agent.

Discovery and History

Initial Discovery and Isolation

This compound was first identified as a natural product of the fermentation of Streptomyces antibioticus.[2] The initial discovery in the mid-1970s marked the beginning of extensive research into its biological activities.[3] While detailed proprietary industrial protocols for the large-scale fermentation and purification are not publicly available, the general methodology follows standard practices for the isolation of secondary metabolites from actinomycetes.

General Experimental Protocol for Fermentation and Isolation

The following is a generalized protocol for the lab-scale fermentation of Streptomyces antibioticus and the subsequent isolation of this compound, based on common techniques for Streptomyces culture and natural product extraction.

1.2.1. Fermentation

-

Strain and Culture Conditions: A high-yielding strain of Streptomyces antibioticus is cultured on a suitable agar (B569324) medium for sporulation. Spores are then used to inoculate a seed culture in a nutrient-rich broth.

-

Production Culture: The seed culture is transferred to a larger production fermenter containing a specialized medium designed to optimize the production of secondary metabolites. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days.

1.2.2. Isolation and Purification

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: this compound, being a polar molecule, is primarily found in the culture supernatant. The supernatant is subjected to extraction with a polar organic solvent, such as n-butanol or ethyl acetate, to partition the compound into the organic phase.

-

Chromatography: The crude extract is then concentrated and subjected to a series of chromatographic purification steps. These typically include:

-

Adsorption Chromatography: Using resins like Amberlite XAD to capture the compound from the aqueous phase.

-

Ion-Exchange Chromatography: To separate compounds based on their charge.

-

Size-Exclusion Chromatography: To separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase or normal-phase HPLC to obtain highly pure this compound.

-

-

Crystallization: The purified compound is then crystallized from a suitable solvent system to yield the final product.

Clinical Development

Early clinical trials with this compound in the late 1970s and early 1980s showed promising activity against lymphoid malignancies but were also associated with significant toxicities at the high doses initially used.[1] Careful dose-finding and schedule-optimization studies were crucial in identifying a safe and effective regimen.[1] These studies led to its eventual FDA approval in 1991 for the treatment of hairy cell leukemia.[3]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent and irreversible inhibition of adenosine deaminase (ADA).[4][5]

Inhibition of Adenosine Deaminase

ADA is a key enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. By inhibiting ADA, this compound leads to an accumulation of its substrates, particularly deoxyadenosine.

Intracellular Accumulation of Deoxyadenosine Triphosphate (dATP)

The excess deoxyadenosine is readily phosphorylated by cellular kinases, leading to a significant increase in the intracellular concentration of deoxyadenosine triphosphate (dATP).

Induction of Apoptosis in Lymphocytes

High levels of dATP are toxic to cells, particularly lymphocytes, which have high levels of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation of deoxyadenosine. The accumulation of dATP is believed to induce apoptosis through several mechanisms:

-

Inhibition of Ribonucleotide Reductase: dATP is a potent feedback inhibitor of ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair.[5][6]

-

Direct DNA Strand Breaks: High concentrations of dATP can lead to imbalances in the deoxynucleotide pool, causing errors in DNA synthesis and leading to DNA strand breaks.

-

Activation of Apoptotic Pathways: The cellular stress caused by DNA damage and metabolic disruption triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound (Pentostatin).

Quantitative Data

The following tables summarize key quantitative data for this compound.

Biochemical and Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Ki for Adenosine Deaminase | 2.5 pM | [4] |

| Plasma Protein Binding | ~4% | [4][5] |

| Distribution Half-life | 11 minutes | [4][5] |

| Terminal Half-life | 5.7 hours (normal renal function) | [4][5] |

| Mean Plasma Clearance | 68 mL/min/m² | [4][5] |

| Urinary Excretion | ~90% as unchanged drug and/or metabolites | [4][5] |

In Vitro Cytotoxicity (IC50 Values)

IC50 values for this compound are highly dependent on the cell line and the presence of deoxyadenosine.

| Cell Line | Condition | IC50 (µM) | Reference |

| S49 Lymphoma | - | 10-15 | [7] |

| S49 Lymphoma | + 10 µM EHNA | 5-10 | [7] |

Clinical Efficacy in Hairy Cell Leukemia (First-Line Therapy)

| Outcome Metric | Pentostatin | Cladribine | Interferon alfa-2a | Reference |

| Overall Response Rate | 96% - 100% | 100% | 38% | [6][8] |

| Complete Response Rate | 64% - 82% | 82% | 11% | [6][8][9] |

| Median Disease-Free Survival | ~16 years | ~16 years | - | [8] |

| 10-Year Survival | 96% | 100% | - | [8] |

Clinical Efficacy in Hairy Cell Leukemia (Refractory/Relapsed Setting)

| Study Population | Overall Response Rate | Complete Response Rate | Reference |

| Failed initial therapy with interferon-alpha | 83.6% | 42.4% | [10] |

| Refractory to interferon-alpha | 78.8% | 33.3% | [11] |

Experimental Protocols

Adenosine Deaminase Activity Assay (Spectrophotometric)

This protocol is a generalized method for determining ADA activity, which can be adapted to measure the inhibitory effect of compounds like this compound.

Principle: Adenosine deaminase catalyzes the deamination of adenosine to inosine. The decrease in absorbance at 265 nm, corresponding to the conversion of adenosine, is monitored over time.

Materials:

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

Adenosine solution (substrate)

-

Adenosine deaminase enzyme

-

This compound (inhibitor)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of adenosine, ADA, and this compound in phosphate buffer.

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer to each well.

-

Add varying concentrations of this compound to the test wells. Add buffer to the control wells.

-

Add the ADA enzyme solution to all wells except for the blank.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation: Add the adenosine substrate solution to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 265 nm over time using the spectrophotometer in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of this compound.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

-

The following diagram illustrates the experimental workflow for an ADA inhibition assay.

References

- 1. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. drugs.com [drugs.com]

- 5. globalrph.com [globalrph.com]

- 6. benchchem.com [benchchem.com]

- 7. Improved synthesis of 2'-deoxyformycin A and studies of its in vitro activity against mouse lymphoma of T-cell origin. [vivo.weill.cornell.edu]

- 8. redbook.streamliners.co.nz [redbook.streamliners.co.nz]

- 9. Pentostatin induces durable remissions in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentostatin treatment for hairy cell leukemia patients who failed initial therapy with recombinant alpha-interferon: a report of CALGB study 8515 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

The Impact of 2'-Deoxycoformycin on Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), a critical enzyme in the purine (B94841) salvage pathway.[1][2][3] Its irreversible inhibition of ADA leads to the accumulation of deoxyadenosine (B7792050) and its subsequent phosphorylation to deoxyadenosine triphosphate (dATP), resulting in cytotoxicity, particularly in lymphocytes.[4][5] This technical guide provides an in-depth analysis of the biochemical and cellular effects of this compound on purine metabolism pathways. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected metabolic and signaling cascades. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of purine metabolism and its role in disease.

Introduction to Purine Metabolism

Purine nucleotides are fundamental building blocks for nucleic acid synthesis and are central to cellular energy metabolism and signaling pathways.[6][7] Cells can generate purine nucleotides through two primary pathways: the de novo synthesis pathway and the purine salvage pathway.

-

De Novo Synthesis: This pathway constructs purine rings from simpler precursors, such as amino acids, bicarbonate, and formate.[6][8][9][10] It is an energy-intensive process.[11]

-

Purine Salvage Pathway: This pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids.[6][10][11][12][13] It is a more energy-efficient route for maintaining the purine nucleotide pool.[11]

Adenosine deaminase (ADA) is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively.[1][12]

Mechanism of Action of this compound

This compound, also known as Pentostatin, is a product of the fermentation of Streptomyces antibioticus.[1][3] It is a transition-state analog inhibitor of adenosine deaminase, binding to the enzyme with high affinity and effectively blocking its catalytic activity.[1][14]

The inhibition of ADA by this compound leads to a cascade of metabolic derangements:

-

Accumulation of Adenosine and Deoxyadenosine: With ADA inhibited, its substrates, particularly deoxyadenosine, accumulate within cells and in the plasma.[15]

-

Increased dATP Pools: The excess deoxyadenosine is phosphorylated by cellular kinases, such as deoxycytidine kinase and adenosine kinase, leading to a significant increase in the intracellular concentration of deoxyadenosine triphosphate (dATP).[4][5][16]

-

Inhibition of DNA Synthesis and Repair: Elevated levels of dATP are cytotoxic. One of the primary mechanisms of this toxicity is the inhibition of ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. The imbalance in the deoxynucleotide pool disrupts these critical cellular processes.

-

Induction of Apoptosis: The accumulation of dATP can also trigger apoptosis (programmed cell death), particularly in lymphocytes, which have high levels of the necessary kinases to convert deoxyadenosine to dATP.[4][17][18] dATP, in conjunction with cytochrome c, can activate the apoptotic protease-activating factor 1 (Apaf-1), leading to the activation of caspases and the execution of the apoptotic program.[17][18][19]

-

NAD+ Depletion: In some cellular contexts, the accumulation of DNA strand breaks due to dATP-mediated effects can activate poly(ADP-ribose) polymerase (PARP). The excessive activation of PARP can deplete cellular stores of its substrate, NAD+, leading to a catastrophic energy deficit and cell death.[20]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core purine metabolism pathways and the mechanism of action of this compound.

References

- 1. Pentostatin (2prime prime or minute-Deoxycoformycin): Clinical Pharmacology, Role In Cancer Chemotherapy, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Pentostatin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 8. youtube.com [youtube.com]

- 9. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 10. Purine metabolism - Wikipedia [en.wikipedia.org]

- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 14. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of DNA strand breaks in chronic lymphocytic leukemia following treatment with this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of apoptotic program in cell-free extracts: requirement for dATP and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. JCI - Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. [jci.org]

The Biosynthesis of 2'-Deoxycoformycin in Streptomyces antibioticus: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycoformycin (dCF), a potent inhibitor of adenosine (B11128) deaminase (ADA), is a crucial therapeutic agent in the treatment of certain leukemias and lymphomas. This purine (B94841) nucleoside analog is a natural product of the bacterium Streptomyces antibioticus. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic transformations, and regulatory aspects of its production. The biosynthetic pathway involves a unique ring expansion of an adenosine precursor, a process orchestrated by a dedicated gene cluster. This document consolidates available quantitative data, presents detailed experimental methodologies for key analytical techniques, and visualizes the intricate molecular pathways, offering a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug development.

Introduction

Streptomyces antibioticus is a soil-dwelling bacterium renowned for its production of various secondary metabolites, including the clinically significant purine nucleoside analog, this compound (also known as pentostatin). dCF is a powerful transition-state analog inhibitor of adenosine deaminase (ADA), an essential enzyme in the purine salvage pathway. By inhibiting ADA, dCF leads to an accumulation of deoxyadenosine (B7792050) and its phosphorylated derivatives, which are toxic to lymphocytes, making it an effective chemotherapeutic agent for hairy cell leukemia and other lymphoid malignancies.

The biosynthesis of this compound is a fascinating example of microbial secondary metabolism, characterized by a remarkable enzymatic ring expansion of a purine nucleoside. Understanding the intricacies of this biosynthetic pathway is paramount for endeavors aimed at strain improvement for enhanced dCF production, as well as for biocatalytic and synthetic biology approaches to generate novel purine nucleoside analogs with potential therapeutic applications. This guide synthesizes the current knowledge on the core aspects of this compound biosynthesis in Streptomyces antibioticus.

The this compound Biosynthetic Gene Cluster (pen)

The biosynthesis of this compound in Streptomyces antibioticus is directed by the pentostatin (B1679546) (pen) gene cluster. This cluster harbors the essential genes encoding the enzymes that catalyze the conversion of a primary metabolite precursor into the final complex structure of dCF. The core genes involved in the formation of the characteristic 1,3-diazepine ring of dCF are penA, penB, and penC. The pen gene cluster in Streptomyces antibioticus NRRL 3238 also contains genes (penD to penJ) involved in the biosynthesis of a related compound, arabinofuranosyladenine (Ara-A)[1].

| Gene | Proposed Function | Homology |

| penA | ATP phosphoribosyltransferase | HisG (ATP phosphoribosyltransferase) |

| penB | Short-chain dehydrogenase/reductase | 8-ketodeoxycoformycin (B1203708) reductase |

| penC | SAICAR synthetase-like | PurC (SAICAR synthetase) |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences from the primary metabolite, adenosine. Through a series of enzymatic reactions, the purine ring of adenosine is intricately rearranged and expanded to form the unique seven-membered 1,3-diazepine ring of dCF.

Precursor Molecule and Initial Steps

Isotope labeling studies have unequivocally demonstrated that adenosine is the direct precursor for the biosynthesis of this compound[2][3]. The entire adenosine molecule, including the ribose moiety, is incorporated into the final structure. The biosynthetic pathway is closely intertwined with the de novo histidine biosynthesis pathway, sharing early intermediates.

The initial step is proposed to be the condensation of 5-phosphoribosyl-α-1-pyrophosphate (PRPP) with ATP, catalyzed by the HisG homolog, PenA[1][4]. This reaction is a key entry point, diverting metabolites from primary metabolism into the dCF biosynthetic pathway.

The Key Ring Expansion

A hallmark of dCF biosynthesis is the remarkable ring expansion of the purine core. This process involves the insertion of a carbon atom, derived from C-1 of the ribose moiety of the adenosine precursor, between the N-1 and C-6 positions of the adenine (B156593) ring[5]. This intricate rearrangement leads to the formation of the seven-membered 1,3-diazepine ring system that is characteristic of dCF.

Formation and Reduction of 8-ketodeoxycoformycin

A crucial intermediate in the pathway is 8-ketodeoxycoformycin. This intermediate is then reduced to this compound in the final step of the pathway. This reduction is catalyzed by the NADPH-dependent enzyme, 8-ketodeoxycoformycin reductase, which is encoded by the penB gene[6][7]. The enzyme stereospecifically reduces the 8-keto group to an (R)-hydroxyl group, which is the configuration found in the natural product[7].

Regulation of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated to coordinate with the organism's growth and environmental conditions. While the specific regulatory network governing the pen gene cluster in S. antibioticus has not been fully elucidated, it is likely subject to a complex interplay of cluster-situated regulators and global regulatory proteins.

It is hypothesized that the expression of penA, the first committed step in the pathway, is a primary point of regulation, which is a common strategy for controlling secondary metabolite biosynthesis in Streptomyces[1]. The presence of putative regulatory genes within and flanking antibiotic biosynthetic gene clusters is a common feature in Streptomyces, and these regulators often respond to various signals, including nutrient limitation and quorum sensing molecules. Further research is needed to identify the specific transcriptional regulators of the pen cluster and the signals that modulate their activity.

Quantitative Data

While extensive quantitative data on the biosynthesis of this compound is limited in the public domain, some key enzymatic parameters have been reported.

Table 1: Apparent Michaelis-Menten Constants (Km) for 8-ketodeoxycoformycin Reductase (PenB) from S. antibioticus[7]

| Substrate | Apparent Km (µM) |

| 8-ketodeoxycoformycin | 250 |

| 8-ketocoformycin | 150 |

Note: These values were determined for the partially purified enzyme.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been instrumental in elucidating the this compound biosynthetic pathway.

General Workflow for Gene Knockout in Streptomyces using CRISPR-Cas9

The following is a generalized workflow for creating a gene knockout in Streptomyces, which can be adapted for S. antibioticus. Specific plasmid vectors (e.g., pCRISPomyces-2) and detailed protocols are available in the literature[4][8][9][10].

Protocol Outline:

-

Design of sgRNA and Homology Arms:

-

Design a specific single-guide RNA (sgRNA) to target the gene of interest (e.g., penA).

-

Design 1-2 kb homology arms flanking the target gene.

-

-

Construction of the CRISPR-Cas9 Plasmid:

-

Clone the sgRNA and homology arms into a suitable Streptomyces CRISPR-Cas9 vector.

-

-

Transformation of E. coli Donor Strain:

-

Transform the constructed plasmid into a methylation-deficient E. coli donor strain.

-

-

Intergeneric Conjugation:

-

Perform conjugation between the E. coli donor and Streptomyces antibioticus.

-

-

Selection of Exconjugants:

-

Select for Streptomyces exconjugants containing the plasmid on appropriate antibiotic-containing media.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from putative mutants.

-

Confirm the gene deletion by PCR using primers flanking the target region and by DNA sequencing.

-

Heterologous Expression and Purification of 8-ketodeoxycoformycin Reductase (PenB)

The following is a generalized protocol for the heterologous expression and purification of a His-tagged protein from Streptomyces.

Protocol Outline:

-

Cloning of the penB gene:

-

Amplify the penB gene from S. antibioticus genomic DNA.

-

Clone the gene into a suitable E. coli expression vector with an N- or C-terminal polyhistidine tag.

-

-

Expression in E. coli:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Continue incubation at a lower temperature (e.g., 16-25 °C) to enhance soluble protein expression.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification by Immobilized Metal Affinity Chromatography (IMAC):

-

Load the clarified lysate onto a Ni-NTA or other suitable IMAC resin.

-

Wash the resin with a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the His-tagged PenB protein with a high concentration of imidazole.

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.

-

Store the purified enzyme at -80 °C.

-

Enzymatic Assay for 8-ketodeoxycoformycin Reductase (PenB)

This assay is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reaction Components:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

NADPH

-

Purified PenB enzyme

-

Substrate (8-ketodeoxycoformycin or 8-ketocoformycin)

Procedure:

-

Prepare a reaction mixture containing buffer and NADPH in a quartz cuvette.

-

Add the purified PenB enzyme and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the substrate (8-ketodeoxycoformycin or 8-ketocoformycin).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces antibioticus represents a sophisticated metabolic pathway that transforms a primary metabolite into a potent therapeutic agent. The identification of the pen gene cluster and the characterization of key enzymes, such as 8-ketodeoxycoformycin reductase, have provided a foundational understanding of this process. However, significant opportunities for further research remain.

A detailed elucidation of the regulatory network governing the pen gene cluster will be crucial for developing rational strategies for strain improvement to enhance dCF yields. Furthermore, a complete biochemical characterization of all the enzymes in the pathway, including their kinetic parameters and substrate specificities, will pave the way for their use in biocatalytic and synthetic biology applications to create novel purine nucleoside analogs with improved pharmacological properties. The heterologous expression of the pen gene cluster in a more genetically tractable host could also facilitate these studies and provide a more robust platform for dCF production. Continued investigation into the biosynthesis of this compound will undoubtedly yield valuable insights into the metabolic capabilities of Streptomyces and contribute to the development of new and improved therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. Evidence for the conversion of adenosine to this compound by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 4. iimena.org [iimena.org]

- 5. Biosynthesis of this compound: evidence for ring expansion of the adenine moiety of adenosine to a tetrahydroimidazo[4,5-d][1,3]diazepine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound by Streptomyces antibioticus (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 7. 8-Ketodeoxycoformycin and 8-ketocoformycin as intermediates in the biosynthesis of this compound and coformycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 9. blue-course.i3s.up.pt [blue-course.i3s.up.pt]

- 10. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]

The Kinetic Blueprint of a Potent Enzyme Inhibitor: An In-depth Technical Guide to 2'-Deoxycoformycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of 2'-Deoxycoformycin (dCF), a potent adenosine (B11128) deaminase (ADA) inhibitor. Renowned for its therapeutic efficacy in certain leukemias, dCF's mechanism of action is a compelling case study in enzyme inhibition. This document delves into the core of its inhibitory action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Inhibition Kinetics: A Tight-Binding Interaction

This compound, also known as pentostatin, is a transition-state analog inhibitor of adenosine deaminase (ADA).[1] Its mode of action is characterized by a "tight-binding" nature, signifying a very high affinity for the enzyme's active site. This potent inhibition leads to the accumulation of ADA substrates, primarily deoxyadenosine, which triggers a cascade of cytotoxic events in target cells.

The inhibition of ADA by dCF is a time-dependent process, characteristic of slow, tight-binding inhibitors. This means that the establishment of the final steady-state inhibition level is not instantaneous. The kinetic parameters of this interaction are crucial for understanding its pharmacological effects and for the development of novel therapeutics.

Quantitative Inhibition Data

The inhibitory potency of this compound against adenosine deaminase has been quantified across various studies and biological systems. The following table summarizes key kinetic parameters, providing a comparative look at its efficacy.

| Parameter | Enzyme Source | Value | Reference(s) |

| Ki | Rat Brain ADA | 23 pM | [2] |

| Ki | Human Plasma ADA2 | 19 nM | [3] |

| IC50 | Rat Hypothalamus ADA | Unchanged after dCF treatment | [4] |

| ED50 | Rat Brain (in vivo) | 155-280 µg/kg | [2] |

Experimental Protocols: Unraveling the Kinetics

The determination of the kinetic parameters of this compound's interaction with adenosine deaminase relies on robust and precise experimental methodologies. Below are detailed protocols for key experiments.

Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity

This protocol outlines a common method to measure the enzymatic activity of ADA, which is essential for studying its inhibition. The assay is based on the principle that the deamination of adenosine to inosine (B1671953) results in a decrease in absorbance at 265 nm.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Adenosine solution (substrate, concentration to be varied)

-

Purified adenosine deaminase or cell/tissue lysate containing ADA

-

This compound (inhibitor) solution

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Reaction Mixture Preparation: In a UV-transparent microplate well or cuvette, prepare the reaction mixture containing potassium phosphate buffer and the desired concentration of adenosine.

-

Pre-incubation with Inhibitor: For inhibition studies, add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme solution for a defined period to allow for the establishment of the enzyme-inhibitor complex.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the ADA-containing solution to the reaction mixture.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

-

Data Analysis: Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of the reaction is proportional to the change in absorbance per unit of time.

Determination of the Inhibition Constant (Ki) for a Tight-Binding Inhibitor

Due to the tight-binding nature of this compound, the standard Michaelis-Menten kinetics and Lineweaver-Burk plots are not suitable for determining its Ki value. The Morrison equation for tight-binding inhibitors should be used instead.

Procedure:

-

Perform ADA Activity Assays: Conduct a series of ADA activity assays as described above with a fixed concentration of enzyme and substrate, but with a range of this compound concentrations. The inhibitor concentrations should span a range that includes concentrations below, near, and above the enzyme concentration.

-

Data Plotting: Plot the fractional velocity (vᵢ/v₀, where vᵢ is the initial velocity in the presence of inhibitor and v₀ is the velocity in the absence of inhibitor) against the inhibitor concentration.

-

Non-linear Regression Analysis: Fit the data to the Morrison equation for tight-binding inhibition using a suitable software package (e.g., GraphPad Prism):

Where:

-

[E]t is the total enzyme concentration.

-

[I]t is the total inhibitor concentration.

-

Kᵢ(app) is the apparent inhibition constant.

-

-

Ki Calculation: The true Ki can be determined from the apparent Ki using the following relationship if the inhibition is competitive:

Where:

-

[S] is the substrate concentration.

-

Kₘ is the Michaelis constant.

-

Visualizing the Molecular Interactions and Workflows

To better understand the complex processes involved in this compound's mechanism of action and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for determining the inhibition kinetics of this compound.

Logical Relationship of Tight-Binding Inhibition

Caption: Logical relationship in tight-binding inhibition of ADA by this compound.

References

- 1. Effect of this compound infusion on S-adenosylhomocysteine hydrolase and the amount of S-adenosylhomocysteine and related compounds in tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of ligands of human plasma adenosine deaminase2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat brain adenosine deaminase after this compound administration: biochemical properties and evidence for reduced enzyme levels detected by 2'-[3H]deoxycoformycin ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of 2'-Deoxycoformycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxycoformycin, also known as Pentostatin (B1679546), is a potent inhibitor of adenosine (B11128) deaminase (ADA) utilized in the treatment of certain hematological malignancies. Understanding its preclinical toxicological profile is paramount for its safe and effective therapeutic application. This technical guide provides a comprehensive overview of the key preclinical safety findings for this compound, with a focus on repeated-dose toxicity, developmental and reproductive toxicity, and its mechanism of action. Due to the limited availability of public data, comprehensive single-dose toxicity (LD50), genotoxicity, and carcinogenicity data are not extensively detailed. All quantitative data are presented in structured tables, and experimental protocols are described to provide context for the findings. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the toxicological mechanisms and study designs.

Single-Dose Toxicity

Table 1: Single-Dose Lethal Dose (LD10) Data for this compound in Combination with Formycin in Mice

| Species | Strain | Route of Administration | Combination Agent | This compound Dose | Endpoint | Observed Toxicity | Reference |

| Mouse | Outbred Swiss (nu/+) | Intraperitoneal (daily x 5) | Formycin (10 mg/kg) | 1 mg/kg | LD10 | Hepatic toxicity | [1] |

Experimental Protocol: Combination Acute Toxicity in Mice

-

Species/Strain: Outbred Swiss mice heterozygous for the nude gene (nu/+).

-

Drug Administration: this compound (1 mg/kg) was administered intraperitoneally one hour prior to each dose of formycin. Formycin was administered daily for five days.

-

Endpoints: The primary endpoint was mortality, with the lethal dose for 10% of the population (LD10) being determined.

-

Pathology: Tissues were examined for pathological changes, with a focus on the liver.[1]

Repeated-Dose Toxicity

Subchronic toxicity of Pentostatin has been evaluated in Wistar rats, revealing effects on multiple organ systems.

Table 2: Summary of Findings from a 26-Week Repeated-Dose Toxicity Study of Pentostatin in Wistar Rats

| Dose (mg/kg/week, IV) | Key Findings | Reference |

| 1, 10 | No significant toxicities reported at these doses. | [2] |

| 25 | Lymphoplasmacytic thyroiditis (20% of females). | [2] |

| 50 | Lymphoplasmacytic thyroiditis (20% of males, 47% of females), lymphoid depletion (thymus, spleen, lymph nodes), bronchiolization of alveolar ducts, testicular atrophy with sperm granulomas, dermoepidermal lymphocytic infiltrates with ulceration and alopecia, hepatocytomegaly. | [2] |

Experimental Protocol: 26-Week Intravenous Toxicity Study in Rats

-

Species/Strain: Wistar rats.

-

Drug Administration: Pentostatin was administered intravenously once a week for 26 weeks at doses of 0, 1, 10, 25, and 50 mg/kg.

-

Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathological examination of a comprehensive list of tissues. A 4-week recovery period was included for some animals.[2]

Caption: Workflow for the 26-week repeated-dose toxicity study in rats.

Genotoxicity and Carcinogenicity

Standard preclinical genotoxicity (e.g., Ames test, micronucleus assay) and long-term carcinogenicity bioassays for this compound are not extensively reported in publicly available literature. This represents a significant data gap in its preclinical toxicological profile. Regulatory submissions for pharmaceuticals typically include a battery of genotoxicity tests and, depending on the indication and duration of use, carcinogenicity studies in rodents. The absence of this data in the public domain does not confirm its non-existence, but rather its lack of public disclosure.

Developmental and Reproductive Toxicity

This compound has demonstrated developmental toxicity in both rats and rabbits at maternally toxic doses.

Table 3: Summary of Developmental Toxicity Findings for this compound

| Species | Doses (mg/kg/day, IV) | Gestation Days of Administration | Maternal Toxicity | Embryo-Fetal Toxicity | Reference |

| Rat | 0.10, 0.75 | 6-15 | Suppressed body weight gain and food consumption. | 0.75 mg/kg: Increased postimplantation loss, decreased live fetuses, litter size, and fetal body weight; increased vertebral malformations and skeletal variations; reduced ossification. | |

| Rabbit | 0.005, 0.01, 0.02 | 6-18 | Death, body weight loss, decreased food consumption (all doses). | Abortion and premature delivery (all doses); no significant effects on live fetuses in surviving litters. |

Experimental Protocol: Developmental Toxicity Studies

-

Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

-

Drug Administration: Daily intravenous doses during the period of organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).

-

Maternal Evaluation: Monitoring of clinical signs, body weight, and food consumption.

-

Fetal Evaluation: Uterine contents were examined for pre- and post-implantation loss. Fetuses were weighed and examined for external, visceral, and skeletal malformations and variations.

Mechanism of Toxicity

The primary mechanism of action of this compound is the potent and irreversible inhibition of adenosine deaminase (ADA). This inhibition leads to an accumulation of adenosine and deoxyadenosine, which are then phosphorylated to their respective triphosphate forms (ATP and dATP). The accumulation of dATP is particularly toxic to lymphocytes, as it inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleoside triphosphate (dNTP) pool and subsequent inhibition of DNA synthesis and repair, ultimately inducing apoptosis.

Caption: Signaling pathway of this compound-induced lymphocyte toxicity.

Conclusion

The preclinical toxicological profile of this compound is characterized by significant effects on lymphoid tissues, the thyroid, and the reproductive system in animal models. The primary mechanism of toxicity is well-established and relates to its potent inhibition of adenosine deaminase. While data on single-dose toxicity, genotoxicity, and carcinogenicity are limited in the public domain, the available information from repeated-dose and developmental toxicity studies provides crucial insights for risk assessment. Researchers and drug development professionals should consider these findings when designing further nonclinical or clinical studies and when evaluating the overall safety profile of this compound. The identified data gaps highlight the need for either the public disclosure of existing proprietary data or the commissioning of new studies to fully characterize the toxicological profile of this compound according to current regulatory standards.

References

Foundational Research on 2'-Deoxycoformycin's Immunosuppressive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycoformycin (Pentostatin) is a potent inhibitor of adenosine (B11128) deaminase (ADA), an essential enzyme in purine (B94841) metabolism. This inhibition leads to the accumulation of deoxyadenosine (B7792050) and its phosphorylated metabolite, deoxyadenosine triphosphate (dATP), particularly in lymphocytes, which exhibit high ADA activity. The resulting intracellular dATP surplus disrupts DNA synthesis and repair mechanisms, ultimately inducing apoptosis and profound immunosuppression. This technical guide delves into the foundational research that elucidated these immunosuppressive properties, providing a comprehensive overview of the core mechanisms, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in immunology, oncology, and drug development.

Core Mechanism of Action: Adenosine Deaminase Inhibition

This compound is a transition-state analog of adenosine, enabling it to bind tightly and irreversibly to the active site of adenosine deaminase (ADA).[1] ADA is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. By inhibiting ADA, this compound leads to a systemic accumulation of adenosine and, more critically for its immunosuppressive effects, deoxyadenosine.[2]

Lymphocytes, particularly T-cells, possess high levels of deoxycytidine kinase, which phosphorylates the accumulating deoxyadenosine into deoxyadenosine monophosphate (dAMP). Subsequent phosphorylations convert dAMP into deoxyadenosine triphosphate (dATP). The intracellular accumulation of dATP is the central event driving the immunosuppressive and lymphotoxic effects of this compound.

Signaling Pathway of this compound-Induced Immunosuppression

The following diagram illustrates the biochemical cascade initiated by this compound.

Quantitative Data on Immunosuppressive Effects

The following tables summarize key quantitative findings from foundational studies on this compound.

Table 1: In Vitro Inhibition of Adenosine Deaminase and Lymphocyte Function

| Parameter | Value | Cell Type/Conditions | Reference |

| Ki for Adenosine Deaminase | 2.5 pM | Purified enzyme | [1] |

| DNA Synthesis Inhibition | Complete inhibition at ≥10 µM deoxyadenosine (with 10 µM this compound) | Human leukemic T-cells | [3] |

| dATP Accumulation | Significantly increased | Human leukemic T-cells incubated with this compound and deoxyadenosine | [3] |

| dATP Accumulation (in vivo) | Increased to 303 pmol/106 cells by day 6 | Patient with CD4+ prolymphocytic leukemia treated with 4 mg/m2 this compound | [4] |

| T-cell Colony Growth Inhibition | Effective at concentrations < 10-9 M | PHA-stimulated human peripheral blood lymphocytes in soft agar | [5] |

Table 2: Clinical Effects on Lymphocyte Subpopulations

| Patient Group | Treatment Regimen | Pre-treatment Lymphocyte Count (median) | Post-treatment Lymphocyte Count (median) | Reference |

| Hairy Cell Leukemia (n=13) | 2 to 4 mg/m2 IV at 2- to 6-week intervals | 1,584/µL | 600/µL | [6] |

| Solid Tumors (n=5) | 4 mg/m2 IV at 1- to 2-week intervals | Not specified | Statistically significant reduction in T-cells, B-cells, CD4+, and CD8+ cells | [6] |

| Hairy Cell Leukemia (n=159) | 4 mg/m2 weekly for 4 weeks, then every 2 weeks | Not specified | Lymphopenia observed in 52% of patients | [7] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the immunosuppressive properties of this compound. These are based on methodologies described in the foundational literature and common laboratory practices.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus in the presence or absence of this compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA) or Concanavalin A (Con A) as mitogens.

-

This compound (Pentostatin).

-

[3H]-Thymidine.

-

96-well round-bottom culture plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Cell Preparation: Resuspend isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 106 cells/mL.

-

Plate Setup:

-

Add 100 µL of the PBMC suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. For foundational studies, concentrations ranging from 10-9 M to 10-5 M were often explored.

-

Add 50 µL of mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulated wells. Add 50 µL of medium to unstimulated control wells.

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

Radiolabeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation in the presence of this compound compared to the mitogen-stimulated control.

Adenosine Deaminase Activity Assay

This assay quantifies the enzymatic activity of ADA in cell lysates.

Materials:

-

Lymphocyte cell lysate.

-

ADA Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Adenosine solution (substrate).

-

Spectrophotometer capable of measuring absorbance at 265 nm.

Procedure:

-

Lysate Preparation: Prepare a lymphocyte lysate by sonication or detergent lysis on ice. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a quartz cuvette, mix the cell lysate with ADA assay buffer.

-

Initiation of Reaction: Add a known concentration of adenosine to the cuvette to start the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 265 nm over time. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.

-

Calculation: Calculate the ADA activity based on the rate of change in absorbance and the molar extinction coefficient of adenosine. Express the activity as units per milligram of protein.

Measurement of Intracellular dATP Levels by HPLC

This method allows for the quantification of dATP accumulation in lymphocytes following treatment with this compound.

Materials:

-

Lymphocytes treated with this compound and deoxyadenosine.

-

Perchloric acid (PCA).

-

Potassium hydroxide (B78521) (KOH).

-

High-Performance Liquid Chromatography (HPLC) system with a strong anion-exchange column.

-

dATP standard.

Procedure:

-

Extraction of Nucleotides:

-

Pellet the treated lymphocytes by centrifugation.

-

Lyse the cells by adding ice-cold 0.4 M PCA.

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Neutralize the supernatant with KOH.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto a strong anion-exchange HPLC column.

-

Elute the nucleotides using a gradient of a suitable buffer (e.g., ammonium (B1175870) phosphate).

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

-

Quantification: Identify the dATP peak by comparing its retention time to that of a dATP standard. Quantify the amount of dATP by integrating the peak area and comparing it to a standard curve.

Mandatory Visualizations

Experimental Workflow for Assessing Immunosuppressive Effects

Conclusion

The foundational research on this compound has unequivocally established its potent immunosuppressive properties, which are a direct consequence of its inhibition of adenosine deaminase. The subsequent accumulation of dATP in lymphocytes leads to the inhibition of ribonucleotide reductase, disruption of DNA synthesis, and ultimately, apoptosis. The quantitative data and experimental protocols outlined in this guide provide a solid framework for understanding and further investigating the intricate mechanisms of this powerful immunosuppressive agent. This knowledge remains highly relevant for its clinical application in lymphoproliferative disorders and for the development of novel immunomodulatory therapies.

References

- 1. Biochemical consequences of treatment with the adenosine deaminase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of pentostatin (this compound, dCF) in the management of lymphoproliferative malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis in CD4+ prolymphocytic leukemia by deoxyadenosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of deoxycoformycin on human T cell colonies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hanc.info [hanc.info]

Methodological & Application

Application Notes and Protocols for 2'-Deoxycoformycin in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycoformycin, also known as pentostatin (B1679546), is a potent inhibitor of the enzyme adenosine (B11128) deaminase (ADA).[1][2][3][4] Originally isolated from Streptomyces antibioticus, it is an adenosine analog with significant applications in cancer research and immunology.[5] Its primary mechanism of action involves the disruption of purine (B94841) metabolism, leading to cytotoxicity, particularly in lymphocytes.[1][2][4] This document provides detailed protocols for the use of this compound in in vitro cell culture, including its mechanism of action, preparation, and methods to assess its biological effects.

Mechanism of Action

This compound is a transition-state analog that tightly binds to and inhibits adenosine deaminase (ADA), an essential enzyme in the purine salvage pathway.[2] ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[2] Inhibition of ADA by this compound leads to an intracellular accumulation of deoxyadenosine.[2][6]

Deoxyadenosine is subsequently phosphorylated by deoxycytidine kinase to deoxyadenosine monophosphate (dAMP) and further to deoxyadenosine triphosphate (dATP).[6][7] The accumulation of dATP has several cytotoxic effects:

-

Inhibition of Ribonucleotide Reductase: High levels of dATP inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of all four deoxyribonucleotides (dNTPs) required for DNA replication and repair.[2] This leads to an imbalance in the dNTP pool and stalling of DNA synthesis.

-

Induction of Apoptosis: The accumulation of dATP and subsequent DNA strand breaks trigger the activation of p53 and the release of cytochrome c from the mitochondria, initiating the apoptotic cascade.[6][7]

-

DNA Ligase Inhibition: In some cell types, such as T lymphoblasts, the accumulation of dATP in the presence of this compound can lead to the inhibition of DNA ligase, further impairing DNA replication and repair.

The selective toxicity of this compound towards lymphocytes is attributed to their high levels of deoxycytidine kinase and low levels of deoxynucleotidases, leading to a more pronounced accumulation of dATP compared to other cell types.[1]

References

- 1. assaygenie.com [assaygenie.com]

- 2. protocols.io [protocols.io]

- 3. Pentostatin (Nipent) in the treatment of chronic lymphocyte leukemia and hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

Application Notes and Protocols for 2'-Deoxycoformycin in T-Cell Leukemia Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction